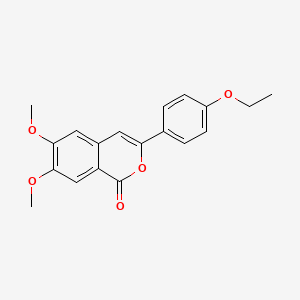
3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an ethoxyphenyl group at the 3-position and two methoxy groups at the 6 and 7 positions of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 4-ethoxybenzaldehyde with 6,7-dimethoxy-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in the presence of iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the benzene ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
- 3-(4-Hydroxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
- 3-(4-Chlorophenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
Uniqueness
3-(4-Ethoxyphenyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is unique due to the presence of the ethoxy group at the 4-position of the phenyl ring. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
69052-15-9 |
|---|---|
Formule moléculaire |
C19H18O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-6,7-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C19H18O5/c1-4-23-14-7-5-12(6-8-14)16-9-13-10-17(21-2)18(22-3)11-15(13)19(20)24-16/h5-11H,4H2,1-3H3 |
Clé InChI |
KFUUPDHVGKORCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=O)O2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


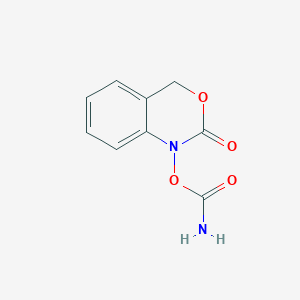
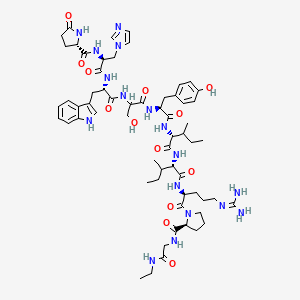
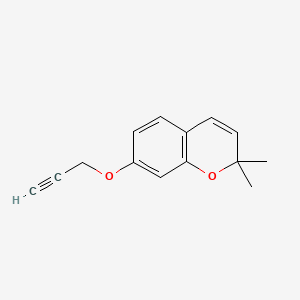

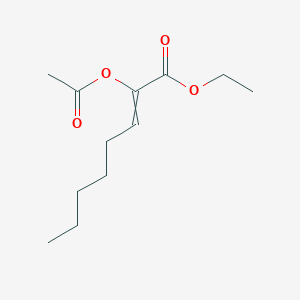
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)

![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
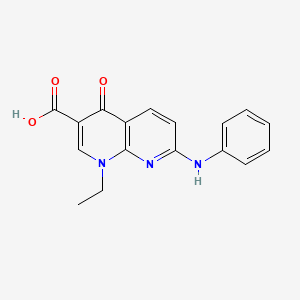
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
